REACTION_CXSMILES
|
[C:1]([C:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH2:14][CH3:15])[N:4]=1)#N.[OH-:16].[Na+].C(O)C.[OH2:21]>>[CH2:14]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12](=[O:13])[C:3]([C:1]([OH:21])=[O:16])=[N:4]1)[CH3:15] |f:1.2|
|
Name
|
3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NN(C2=CC=CC=C2C1=O)CC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the removal of ethanol
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
ADDITION
|
Details
|
to the mixture was added conc. hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to precipitate crystalline materials
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
washed with water, ethyl ether/ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C(C2=CC=CC=C12)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |